molecular formula C15H19N3O B500395 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)propanamide

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)propanamide

Cat. No.: B500395
M. Wt: 257.33 g/mol
InChI Key: GOQUGCPWMDCRSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WAY-329738 is a chemical compound known for its antifungal activity.

Preparation Methods

The synthetic routes and reaction conditions for WAY-329738 are not extensively detailed in the available literature. it is known that the compound can be synthesized and stored as a powder at -20°C for up to three years or in a solvent at -80°C for up to one year .

Chemical Reactions Analysis

WAY-329738 undergoes various chemical reactions, including:

Scientific Research Applications

WAY-329738 has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which WAY-329738 exerts its effects involves its interaction with specific molecular targets and pathways. It is known to be an active molecule for research into amyloid diseases and synucleinopathies, although the exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

WAY-329738 is unique in its antifungal activity and potential applications in amyloid diseases and synucleinopathies. Similar compounds include:

    WAY-100635: Known for its use as a selective serotonin receptor antagonist.

    WAY-120491:

    WAY-181187: Used in research for its potential effects on the central nervous system.

These compounds share some similarities in their research applications but differ in their specific targets and mechanisms of action.

Properties

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-N-(4-methylphenyl)propanamide

InChI

InChI=1S/C15H19N3O/c1-11-4-6-14(7-5-11)16-15(19)8-9-18-13(3)10-12(2)17-18/h4-7,10H,8-9H2,1-3H3,(H,16,19)

InChI Key

GOQUGCPWMDCRSB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C(=CC(=N2)C)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C(=CC(=N2)C)C

Origin of Product

United States

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